molecular formula C10H8O2 B1149193 2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde CAS No. 1245945-86-1

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B1149193
CAS No.: 1245945-86-1
M. Wt: 160.16932
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, featuring a carbonyl group at the second position and an aldehyde group at the first position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the methylene group to form the desired aldehyde. Another approach involves the use of manganese dioxide (MnO2) as an oxidizing agent under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of 2,3-dihydro-1H-indene in the presence of oxygen or air. The reaction is typically carried out in a solvent like acetic acid or toluene to enhance the yield and selectivity of the product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 2-oxo-1H-indene-1-carboxylic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2,3-dihydro-1H-indene-1-carbaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), manganese dioxide (MnO2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products:

    Oxidation: 2-oxo-1H-indene-1-carboxylic acid

    Reduction: 2,3-dihydro-1H-indene-1-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl group at the second position and the aldehyde group at the first position make it highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde can be compared with other similar compounds such as:

    2-oxo-1H-indene-1-carboxylic acid: This compound is an oxidized form of this compound and is used in similar applications.

    2,3-dihydro-1H-indene-1-carbaldehyde: This reduced form of the compound is also used as an intermediate in organic synthesis.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This ester derivative is used in the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and the synthesis of diverse organic molecules.

Properties

CAS No.

1245945-86-1

Molecular Formula

C10H8O2

Molecular Weight

160.16932

Synonyms

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.